molecular formula C7H13ClO2 B133828 1-Chloro-2-methylpropyl propionate CAS No. 58304-65-7

1-Chloro-2-methylpropyl propionate

Cat. No.: B133828
CAS No.: 58304-65-7
M. Wt: 164.63 g/mol
InChI Key: IMIXSAYOLYBZBI-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropyl propionate is an organic compound with the molecular formula C7H13ClO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is soluble in many organic solvents and has a relatively high density. It is used in various chemical synthesis processes and has applications in different fields such as organic synthesis, softeners, and flame suppressants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylpropyl propionate can be synthesized by reacting propionic acid with chlorite under appropriate conditions. The reaction involves the esterification of propionic acid with 1-chloro-2-methylpropanol .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of cation exchange resins as catalysts. The reaction is carried out in a filling pipe, where 2-methyl-3-chloropropene and water are added. The reaction mixture is cooled to maintain the temperature between 0-45°C, and the product is collected and purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methylpropyl propionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Esterification Reactions: It can react with alcohols to form different esters.

Common Reagents and Conditions:

    Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.

    Catalysts: Acidic or basic catalysts can be used to facilitate esterification reactions.

Major Products Formed:

Scientific Research Applications

1-Chloro-2-methylpropyl propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-methylpropyl propionate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, forming propionic acid and 1-chloro-2-methylpropanol .

Comparison with Similar Compounds

  • 1-Chloro-2-methylpropane
  • 2-Chloro-2-methylpropane
  • 1-Chloro-2-methyl-2-propanol

Comparison: 1-Chloro-2-methylpropyl propionate is unique due to its ester functional group, which allows it to participate in esterification reactions. In contrast, compounds like 1-chloro-2-methylpropane and 2-chloro-2-methylpropane lack this functional group and primarily undergo substitution reactions. The presence of the ester group in this compound also makes it useful in the synthesis of various esters, which is not possible with the other similar compounds .

Properties

IUPAC Name

(1-chloro-2-methylpropyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIXSAYOLYBZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506031
Record name 1-Chloro-2-methylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58304-65-7
Record name 1-Chloro-2-methylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask containing ZnCl2 (0.57 g) at 0° C. was added dropwise propionyl chloride (32.0 g) followed by isobutyraldehyde (25.0 g) over 30 min. After a period of 2 h at room temperature, saturated NaHCO3 solution was added to the reaction mixture. The mixture was then extracted with EtOAc, dried over NaSO4, filtered and evaporated under reduced pressure. The title compound was distilled using a water pump aspirator
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.57 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To freshly fused zinc chloride (41 mg) in methylene chloride (10 ml) was added propionyl chloride (5.0 g, 54.0mmol). The reaction was cooled to 10° C. and isobutyraldehyde (3.89 g, 54.0 mmol) was added dropwise maintaining the temperature at 25° C. Once the addition was complete, the reaction Was Stirred for one hour at room temperature. The reaction mixture was washed with 20% NaOAc and the organic phase was concentrated in vacuo to provide the title A compound.
[Compound]
Name
fused zinc chloride
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a vigorously stirred, ice-cooled solution of propionyl chloride (1407 g, 14.8 moles) in 3A sieve-dried chloroform (3000 ml) was added zinc chloride (7.4 g) followed by the dropwise addition (exotherm) of isobutyraldehyde (1132 g, 14.8 moles) at such a rate that the temperature was maintained at 25° C. (three hours).
Quantity
1407 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1132 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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